Cas no 2097977-06-3 (2-(1-Octylpiperidin-4-yl)ethan-1-ol)

2-(1-Octylpiperidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-octylpiperidin-4-yl)ethan-1-ol
- 2-(1-octylpiperidin-4-yl)ethanol
- 2-(1-Octylpiperidin-4-yl)ethan-1-ol
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- Inchi: 1S/C15H31NO/c1-2-3-4-5-6-7-11-16-12-8-15(9-13-16)10-14-17/h15,17H,2-14H2,1H3
- InChI Key: DJXMCHLADSREEQ-UHFFFAOYSA-N
- SMILES: OCCC1CCN(CCCCCCCC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 164
- XLogP3: 4.1
- Topological Polar Surface Area: 23.5
2-(1-Octylpiperidin-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2953-0.25g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | O165111-1g |
2-(1-Octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F1907-2953-0.5g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2953-1g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2953-10g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | O165111-100mg |
2-(1-Octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | O165111-500mg |
2-(1-Octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F1907-2953-2.5g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2953-5g |
2-(1-octylpiperidin-4-yl)ethan-1-ol |
2097977-06-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-(1-Octylpiperidin-4-yl)ethan-1-ol Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on 2-(1-Octylpiperidin-4-yl)ethan-1-ol
2-(1-Octylpiperidin-4-yl)ethan-1-ol: A Comprehensive Overview
2-(1-Octylpiperidin-4-yl)ethan-1-ol, identified by the CAS number 2097977-06-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug delivery systems, polymer synthesis, and as a versatile building block in organic synthesis. The molecule's structure, which features a piperidine ring substituted with an octyl group and an ethanolic hydroxyl group, contributes to its intriguing chemical properties.
The synthesis of 2-(1-Octylpiperidin-4-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, making it a valuable chiral building block. Researchers have explored various reaction pathways, including nucleophilic substitution and ring-opening reactions, to optimize the synthesis process. These studies have not only improved the yield but also reduced the environmental impact of its production.
In terms of applications, 2-(1-Octylpiperidin-4-yl)ethan-1-ol has shown promise in the development of novel materials. Its ability to form stable complexes with metal ions has led to its use in coordination polymers and metallo-supramolecular architectures. Additionally, the compound's amphiphilic nature makes it an ideal candidate for surfactants and emulsifiers in pharmaceutical formulations. Recent studies have demonstrated its effectiveness in enhancing drug solubility and bioavailability, particularly in the context of poorly water-soluble drugs.
The chemical stability of 2-(1-Octylpiperidin-4-yl)ethan-1-ol under various conditions has been extensively investigated. Research indicates that the compound exhibits excellent thermal stability and resistance to oxidative degradation, making it suitable for high-temperature applications. Furthermore, its compatibility with a wide range of solvents has facilitated its use in both laboratory-scale experiments and industrial processes.
From a biological standpoint, 2-(1-Octylpiperidin-4-yl)ethan-1-ol has been studied for its potential pharmacological activities. Preclinical studies suggest that it possesses anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. However, further research is required to fully understand its mechanism of action and safety profile.
In conclusion, 2-(1-Octylpiperidin
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